Solriamfetol
Vue d'ensemble
Description
Synthesis Analysis
Although the high-performance liquid chromatography analysis of commercial solriamfetol has revealed the presence of several impurities, their synthesis, structure elucidation, and chromatographic determination have not been reported yet .Molecular Structure Analysis
Solriamfetol is a phenylalanine derivative. Its IUPAC name is (2R)-2-amino-3-phenylpropylcarbamate . The molecular formula of Solriamfetol is C10H14N2O2 .Chemical Reactions Analysis
The chemical reactions of Solriamfetol are not well-documented in the literature. More research is needed to understand its chemical reactions .Physical And Chemical Properties Analysis
Solriamfetol has a molecular weight of 194.23 g/mol . It is a central nervous system drug that is used to treat excessive daytime sleepiness accompanied by narcolepsy or obstructive sleep apnea .Applications De Recherche Scientifique
Application in Narcolepsy
Scientific Field
Sleep Medicine Summary of Application: Solriamfetol is used to treat excessive daytime sleepiness (EDS) in adults with narcolepsy . Methods of Application: The recommended starting dose for adults with narcolepsy is 75 mg once daily, which can be titrated based on efficacy and tolerability to a maximum recommended dose of 150 mg once daily . Results and Outcomes: Clinical trial evidence shows that solriamfetol reduces EDS compared with placebo. However, the quality of life improvement is uncertain due to the assessment methods used in the trials .
Application in Obstructive Sleep Apnea (OSA)
Scientific Field
Pulmonology/Sleep Medicine Summary of Application: Solriamfetol is indicated for the treatment of EDS in adult patients with OSA . Methods of Application: For OSA, the starting dose is 37.5 mg once daily, which may be increased to a maximum of 150 mg based on patient response . Results and Outcomes: In real-world studies, solriamfetol has shown to provide early and sustained reductions in excessive sleepiness and improvements in wakefulness relative to placebo .
Application in Parkinson’s Disease
Scientific Field
Neurology Summary of Application: Solriamfetol has been evaluated for its safety and efficacy in treating EDS in Parkinson’s disease (PD) . Methods of Application: A Phase 2 trial involved a double-blind, 4-week, crossover trial with doses of 75, 150, and 300 mg per day . Results and Outcomes: The trial showed dose-dependent improvements in wakefulness, but no significant improvements in EDS were observed. The most common adverse events included nausea and dizziness .
Experimental Procedures
Scientific Field
Pharmacology Summary of Application: Solriamfetol’s efficacy and safety have been compared with other wake-promoting agents in narcoleptic mice . Methods of Application: The study involved administering active doses during both active and resting phases to evaluate wake-promoting effects . Results and Outcomes: Solriamfetol promoted wakefulness without psychomotor effects and without inducing anxiety-related behaviors, unlike modafinil .
Analytical Chemistry
. Methods of Application: High-performance liquid chromatography (HPLC) in polar organic mode using polysaccharide-type chiral stationary phases was used for this purpose . Results and Outcomes: The method achieved high enantioresolution and was validated according to current ICH guidelines .
Attention Deficit Hyperactivity Disorder (ADHD)
Scientific Field
Psychiatry Summary of Application: Solriamfetol is being assessed for its efficacy and safety in adults with ADHD . Methods of Application: The FOCUS trial is a Phase 3, multi-center, randomized, double-blind, placebo-controlled, parallel-group trial . Results and Outcomes: The outcomes of this study are yet to be published, but it aims to provide insights into solriamfetol’s potential benefits for ADHD patients .
Orientations Futures
Solriamfetol may be an effective alternative for managing ADHD in adults . It is currently approved in the United States for treating excessive daytime sleepiness in patients with narcolepsy or obstructive sleep apnea. In addition to its approved indication of excessive sleepiness, Solriamfetol is under development for certain other uses including the treatment of attention deficit hyperactivity disorder (ADHD), binge eating disorder, and circadian rhythm sleep disorders .
Propriétés
IUPAC Name |
[(2R)-2-amino-3-phenylpropyl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTRAOBQFUDCSR-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](COC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027926 | |
Record name | Solriamfetol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The specific mechanism of action is unknown but it may be through its activity as a dopamine and norepinephrine reuptake inhibitor. | |
Record name | Solriamfetol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Solriamfetol | |
CAS RN |
178429-62-4 | |
Record name | (2R)-2-Amino-3-phenylpropyl carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178429-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solriamfetol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178429624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solriamfetol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Solriamfetol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOLRIAMFETOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939U7C91AI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.